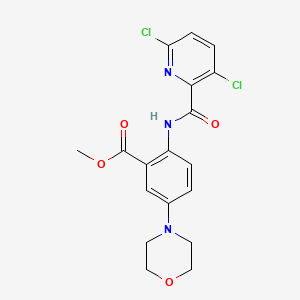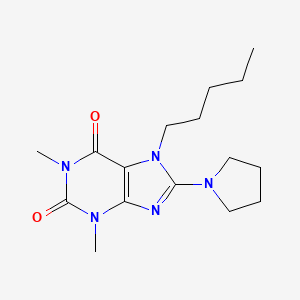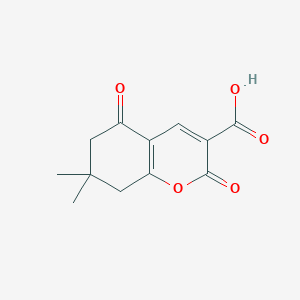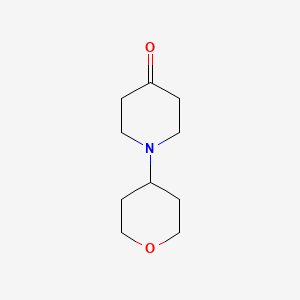
Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate works by activating the STING pathway, which leads to the production of interferons and other immune system molecules. This activation leads to the recruitment of immune cells to the site of the tumor, where they can attack and destroy cancer cells. Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate has also been shown to have anti-angiogenic effects, meaning it can prevent the growth of new blood vessels that tumors need to survive.
Biochemical and physiological effects:
Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of interferons and other immune system molecules, as well as increase the recruitment of immune cells to the site of the tumor. Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate has also been shown to have anti-angiogenic effects, as mentioned above. In addition, Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate has been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the immune system and cancer biology. However, one limitation is that Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate has not yet been approved for use in humans, so its potential clinical applications are still being explored.
Direcciones Futuras
There are a number of potential future directions for research on Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate. One area of interest is in combination therapy, where Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate is used in conjunction with other cancer treatments to enhance their efficacy. Another area of interest is in identifying biomarkers that can predict which patients are most likely to respond to Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate treatment. Finally, there is ongoing research into the development of new STING agonists that may be even more effective than Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate.
Métodos De Síntesis
Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate can be synthesized through a multi-step process involving the reaction of various reagents. The initial step involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-(morpholin-4-yl)benzoic acid to produce the desired product, Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate. The final product is then purified through a series of chromatographic techniques.
Aplicaciones Científicas De Investigación
Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate has been shown to work by stimulating the immune system to attack cancer cells. It does this by activating a protein called STING, which triggers the production of interferons and other immune system molecules.
Propiedades
IUPAC Name |
methyl 2-[(3,6-dichloropyridine-2-carbonyl)amino]-5-morpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4/c1-26-18(25)12-10-11(23-6-8-27-9-7-23)2-4-14(12)21-17(24)16-13(19)3-5-15(20)22-16/h2-5,10H,6-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKNSZKPKBDRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2664015.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2664017.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2664020.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2664022.png)





![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2664031.png)
![N-(4-chlorophenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2664033.png)